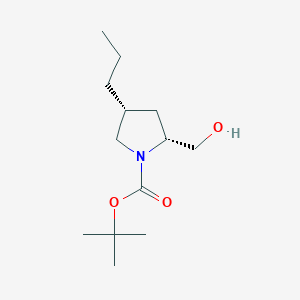![molecular formula C25H22BNO2 B13351626 [2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 921198-26-7](/img/structure/B13351626.png)
[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrene moiety and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain high-purity (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology and Medicine
In biology and medicine, this compound has potential applications as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. It can be used for imaging and detection of biological molecules and processes. Additionally, boronic acid derivatives are known to inhibit serine proteases and other enzymes, making them candidates for drug development .
Industry
In the industrial sector, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid can be used in the development of advanced materials, such as polymers and sensors. Its unique chemical properties enable the design of materials with specific functionalities and improved performance.
Wirkmechanismus
The mechanism of action of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as a sensor or inhibitor. The pyrene moiety contributes to its fluorescence properties, enabling visualization and tracking of its interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid . These compounds share the boronic acid functional group but differ in their substituents and overall structure.
Uniqueness
What sets (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid apart is the presence of the pyrene moiety, which imparts unique fluorescence properties. This makes it particularly useful for applications requiring fluorescent labeling and detection. Additionally, the combination of the methylamino group and the boronic acid group enhances its reactivity and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
921198-26-7 |
|---|---|
Molekularformel |
C25H22BNO2 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
[2-[[methyl(pyren-2-ylmethyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C25H22BNO2/c1-27(16-22-5-2-3-8-23(22)26(28)29)15-17-13-20-11-9-18-6-4-7-19-10-12-21(14-17)25(20)24(18)19/h2-14,28-29H,15-16H2,1H3 |
InChI-Schlüssel |
JGICDDIZSPLLGV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CN(C)CC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



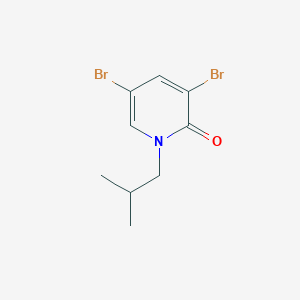
![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
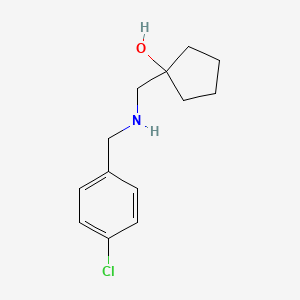
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
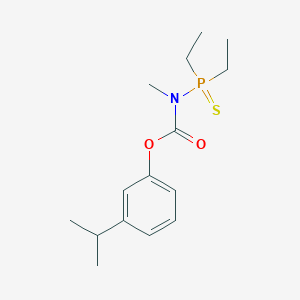
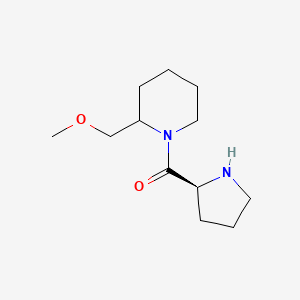

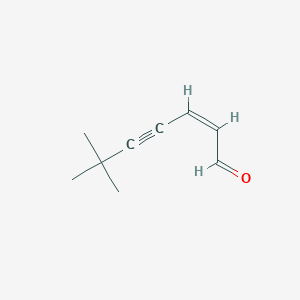
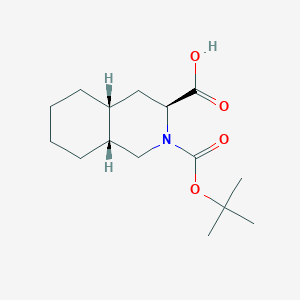
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)
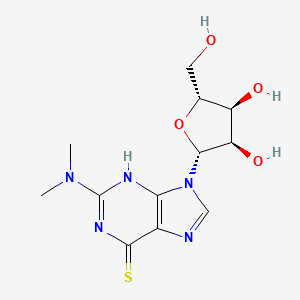
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
